Cas no 23088-23-5 (Methyl 6-Quinoxalinecarboxylate)
Methyl 6-Quinoxalinecarboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl quinoxaline-6-carboxylate
- Methyl 6-quinoxalinecarboxylate
- quinoxaline-6-carboxylic acid methyl ester
- 6-Quinoxalinecarboxylic acid, methyl ester
- Maybridge1_006081
- MLS000861066
- Methyl6-Quinoxalinecarboxylate
- methyl quinoxaline-7-carboxylate
- HMS558M09
- VFPWJISMXACHIG-UHFFFAOYSA-N
- HMS2796D22
- SBB090747
- RP035
- CHEMBL1572657
- SR-01000635167-1
- CCG-45398
- CS-0061852
- Methyl 6-quinoxalinecarboxylate, 97%
- SCHEMBL479966
- 6-Quinoxalinecarboxylic acid methyl ester
- SY005841
- Methyl quinoxaline-6-carboxylate;Methyl 6-Quinoxalinecarboxylate
- FT-0628803
- DTXSID60381761
- A878334
- 23088-23-5
- SMR000459850
- AKOS005069540
- SDCCGMLS-0066193.P001
- 11X-0803
- W-206809
- MFCD00102618
- AC-7348
- 625-472-0
- Methyl 6-Quinoxalinecarboxylate
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- MDL: MFCD00102618
- Inchi: 1S/C10H8N2O2/c1-14-10(13)7-2-3-8-9(6-7)12-5-4-11-8/h2-6H,1H3
- InChI Key: VFPWJISMXACHIG-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=CC2C(C=1)=NC=CN=2)=O
Computed Properties
- Exact Mass: 188.05900
- Monoisotopic Mass: 188.059
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.3
- Topological Polar Surface Area: 52.1
Experimental Properties
- Color/Form: Undetermined 2. density (g/ml, 25/4 ℃)
- Density: 1.272
- Melting Point: 97-101 °C
- Boiling Point: 318.2℃ at 760 mmHg
- Flash Point: 146.3°C
- Refractive Index: 1.621
- PSA: 52.08000
- LogP: 1.41640
Methyl 6-Quinoxalinecarboxylate Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H335
- Warning Statement: P261
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39; S36/37
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Safety Term:S26;S36/37
- Risk Phrases:R36/37/38
Methyl 6-Quinoxalinecarboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 6-Quinoxalinecarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M168823-5g |
Methyl 6-Quinoxalinecarboxylate |
23088-23-5 | 97% | 5g |
¥610.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M168823-1g |
Methyl 6-Quinoxalinecarboxylate |
23088-23-5 | 97% | 1g |
¥158.90 | 2023-09-01 | |
| Alichem | A449039484-5g |
Methyl quinoxaline-6-carboxylate |
23088-23-5 | 98% | 5g |
$191.90 | 2023-09-02 | |
| Alichem | A449039484-10g |
Methyl quinoxaline-6-carboxylate |
23088-23-5 | 98% | 10g |
$329.66 | 2023-09-02 | |
| Alichem | A449039484-25g |
Methyl quinoxaline-6-carboxylate |
23088-23-5 | 98% | 25g |
$586.07 | 2023-09-02 | |
| ChemScence | CS-0061852-5g |
Methyl quinoxaline-6-carboxylate |
23088-23-5 | 99.36% | 5g |
$81.0 | 2022-04-27 | |
| ChemScence | CS-0061852-10g |
Methyl quinoxaline-6-carboxylate |
23088-23-5 | 99.36% | 10g |
$157.0 | 2022-04-27 | |
| ChemScence | CS-0061852-25g |
Methyl quinoxaline-6-carboxylate |
23088-23-5 | 99.36% | 25g |
$388.0 | 2022-04-27 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 703818-1G |
Methyl 6-Quinoxalinecarboxylate |
23088-23-5 | 97% | 1G |
424.09 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 703818-5G |
Methyl 6-Quinoxalinecarboxylate |
23088-23-5 | 97% | 5G |
1818.83 | 2021-05-17 |
Methyl 6-Quinoxalinecarboxylate Suppliers
Methyl 6-Quinoxalinecarboxylate Related Literature
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Gwéna?l Chevé,Cédric Bories,Bénédicte Fauvel,Fran?ois Picot,Alix Tible,Bénédicte Daydé-Cazals,Olivier Loget,Aziz Yasri Med. Chem. Commun. 2012 3 788
Additional information on Methyl 6-Quinoxalinecarboxylate
Methyl 6-Quinoxalinecarboxylate (CAS No. 23088-23-5): A Comprehensive Overview
Methyl 6-Quinoxalinecarboxylate, with the chemical formula C9H6O3 and a CAS number of 23088-23-5, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound belongs to the quinoxaline class, which has garnered considerable attention due to its diverse biological activities and potential applications in drug development. The structural framework of Methyl 6-Quinoxalinecarboxylate consists of a fused heterocyclic system, incorporating nitrogen atoms at the 1 and 3 positions, which contributes to its unique chemical properties and reactivity.
The synthesis of Methyl 6-Quinoxalinecarboxylate involves multi-step organic reactions, typically starting from readily available precursors such as anthranilic acid derivatives. The process often includes condensation reactions followed by esterification to introduce the methyl group at the carboxyl position. Advanced synthetic methodologies have been developed to enhance yield and purity, making this compound more accessible for further applications. Recent advancements in green chemistry have also influenced the synthesis of Methyl 6-Quinoxalinecarboxylate, emphasizing sustainable practices and minimal waste generation.
One of the most compelling aspects of Methyl 6-Quinoxalinecarboxylate is its pharmacological potential. Quinoxalines are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the ester group in Methyl 6-Quinoxalinecarboxylate enhances its solubility and bioavailability, making it a valuable intermediate in drug formulation. Current research is exploring its role in developing novel therapeutic agents targeting various diseases.
In particular, studies have highlighted the compound's efficacy in inhibiting specific enzymes involved in cancer progression. The nitrogen-rich heterocyclic core of Methyl 6-Quinoxalinecarboxylate interacts with biological targets, disrupting key pathways that promote tumor growth. Preclinical trials have demonstrated promising results in cell culture and animal models, suggesting its potential as a lead compound for further drug development. The integration of computational chemistry and molecular modeling has accelerated the discovery process by predicting binding affinities and optimizing lead structures.
The chemical properties of Methyl 6-Quinoxalinecarboxylate also make it a versatile building block for more complex molecules. Researchers are investigating its utility in designing hybrid compounds that combine the advantages of quinoxalines with other pharmacophores. This approach has led to the discovery of novel derivatives with enhanced pharmacological profiles. For instance, modifications at the carboxyl and methyl groups have been explored to improve metabolic stability and target specificity.
Industrial applications of Methyl 6-Quinoxalinecarboxylate are also emerging. Its role as an intermediate in fine chemical synthesis is being leveraged for producing high-value compounds used in agrochemicals and specialty chemicals. The compound's stability under various reaction conditions makes it a preferred choice for synthetic chemists aiming for efficient and scalable production processes. Additionally, its compatibility with modern catalytic systems has opened new avenues for green chemistry initiatives.
The future prospects of Methyl 6-Quinoxalinecarboxylate are bright, with ongoing research focusing on expanding its therapeutic applications and optimizing its synthetic pathways. Collaborative efforts between academia and industry are essential to translate laboratory findings into clinical reality. As our understanding of molecular interactions deepens, compounds like Methyl 6-Quinoxalinecarboxylate will continue to play a pivotal role in advancing pharmaceutical science.
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